molecular formula C18H14N2O4 B2489733 N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-19-2

N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2489733
CAS No.: 864938-19-2
M. Wt: 322.32
InChI Key: ALSQTVDDOLYIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a benzoxazole-derived compound featuring a carboxamide linker and a 5,6-dihydro-1,4-dioxine moiety. The benzo[d]oxazole core is a heterocyclic aromatic system known for its versatility in medicinal chemistry and materials science, often contributing to bioactivity or electronic properties.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(16-11-22-9-10-23-16)19-13-7-5-12(6-8-13)18-20-14-3-1-2-4-15(14)24-18/h1-8,11H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQTVDDOLYIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole intermediate. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

Next, the benzo[d]oxazole intermediate is coupled with a halogenated phenyl derivative via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the N-(4-(benzo[d]oxazol-2-yl)phenyl) intermediate.

The final step involves the formation of the 1,4-dioxine ring

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the dioxine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects is primarily through interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological processes.

Comparison with Similar Compounds

Cytotoxic Benzo[d]oxazole Derivatives ()

Compounds 12c–12h (e.g., N-cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide ) feature a benzamide backbone with thioacetamide linkers and variable substituents (e.g., tert-butyl, methoxyphenyl). These compounds lack the dihydrodioxine ring but share the benzo[d]oxazole-phenyl framework. Structural differences likely account for variations in cytotoxicity and apoptosis induction .

OLED Materials ()

Phenoxazine-based derivatives like 10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX) and tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide (4-TBOPO) incorporate benzo[d]oxazole as an electron-accepting unit. However, the target compound’s carboxamide and dihydrodioxine groups are absent in these materials, which prioritize π-conjugation for thermally activated delayed fluorescence (TADF) .

Intermediates ()

Intermediates such as 2-(benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates exhibit similar benzo[d]oxazole-phenyl linkages but lack the carboxamide and dihydrodioxine motifs. Their $^{15}\text{N}$ NMR chemical shifts ($-131.8$ ppm for 4a) suggest electronic similarities in the benzoxazole core .

Cytotoxicity and Apoptosis Induction ()

Compounds 12c–12h demonstrate potent cytotoxicity against HepG2 cells (IC$_{50}$ values in low micromolar ranges) via modulation of BAX, Bcl-2, and Caspase-3 proteins.

Limited Bioactivity Data ()

Compounds 165 and 166 (but-2-yn-1-ol derivatives) lack detailed bioactivity data, limiting direct comparison.

Electronic and Material Properties

TADF Properties ()

BOX derivatives exhibit small singlet-triplet energy gaps ($\Delta E_{\text{ST}} < 0.1$ eV) and short TADF lifetimes ($<1\ \mu\text{s}$), critical for OLED efficiency. The target compound’s dihydrodioxine may disrupt conjugation, making it less suitable for optoelectronic applications compared to BOX or 4-TBOPO .

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazole moiety linked to a dioxine carboxamide. Its molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3}, and it possesses properties that make it suitable for various biological applications.

Target Interaction:
The primary mechanism through which this compound exerts its effects is through interaction with GABA receptors. This interaction modulates the GABAergic pathway, which is crucial for neurotransmission and plays a role in various neurological functions.

Biochemical Pathways:
The compound has been observed to influence several biochemical pathways, primarily those related to neuronal signaling and cellular response mechanisms. Its binding affinity to GABA receptors suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, outperforming traditional antibiotics in some cases. For instance, in comparative assays:

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus20
AmoxicillinS. aureus30
This compoundE. coli18
AmoxicillinE. coli27

This table indicates that the compound exhibits comparable or superior antibacterial activity against S. aureus and E. coli, suggesting its potential as an alternative therapeutic agent .

Insecticidal Activity

In addition to its antibacterial properties, this compound has demonstrated significant insecticidal activity against pests such as Mythimna separata. The mode of action appears to involve neurotoxic effects mediated through GABA receptor modulation, leading to paralysis and mortality in treated insects.

Case Studies

Study on Antimicrobial Efficacy:
A study conducted by Chilumula et al. evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal toxicity towards human cell lines (HepG2) .

Neuropharmacological Studies:
Research focusing on the neuropharmacological effects of the compound revealed its potential in modulating anxiety-like behaviors in animal models. The compound's interaction with GABA receptors was linked to anxiolytic effects, warranting further investigation into its application for treating anxiety disorders.

Q & A

Q. Table 1. Key Physicochemical Characterization Techniques

PropertyMethodInstrumentationReference
SolubilityShake-flask + HPLC-UVAgilent 1260 Infinity II
Thermal StabilityDSCTA Instruments Q2000
CrystallinityX-ray DiffractionBruker D8 Venture

Q. Table 2. Common Pitfalls in Bioactivity Studies

IssueResolution StrategyFrameworkReference
Off-target effectsCounter-screening assaysPan-assay interference
Cell line variabilityUse isogenic cell panelsPrecision medicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.